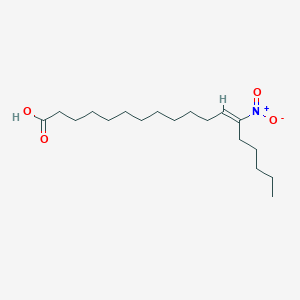

(E)-13-Nitrooctadec-12-enoic Acid

描述

属性

分子式 |

C18H33NO4 |

|---|---|

分子量 |

327.5 g/mol |

IUPAC 名称 |

(E)-13-nitrooctadec-12-enoic acid |

InChI |

InChI=1S/C18H33NO4/c1-2-3-11-14-17(19(22)23)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+ |

InChI 键 |

PQAOIUQONUIELV-BMRADRMJSA-N |

手性 SMILES |

CCCCC/C(=C\CCCCCCCCCCC(=O)O)/[N+](=O)[O-] |

规范 SMILES |

CCCCCC(=CCCCCCCCCCCC(=O)O)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Reaction Design and Mechanism

The Henry-retro-Claisen strategy, first reported in 2010, remains a cornerstone for synthesizing (E)-13-nitrooctadec-12-enoic acid. The process begins with the Henry reaction between a nitroalkane and a cyclooctene-derived aldehyde, forming a nitro alcohol intermediate. Subsequent retro-Claisen fragmentation cleaves the cyclic structure, yielding a linear nitro ester. The final step employs a "buffer-free" enzymatic hydrolysis using lipases to selectively cleave the methyl ester without affecting the nitroalkene moiety.

Key advantages of this method include:

Optimization and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Henry Reaction | Nitromethane, KOtBu, THF, 0°C → RT | 78 | |

| Retro-Claisen | Aqueous HCl, reflux | 65 | |

| Enzymatic Hydrolysis | Candida antarctica lipase, pH 7.4, 37°C | 92 |

This three-step sequence achieves an overall yield of 47% , surpassing earlier methods that struggled with nitroalkene stability during ester hydrolysis.

Modular One-Pot Synthesis via Henry-Dehydration-Deprotection

Streamlined Approach

A 2021 innovation by Manolikakes et al. introduced a one-pot protocol merging Henry reaction, dehydration, and deprotection steps. The synthesis starts with a prenyl-protected carboxylic acid, which undergoes nitroalkane formation via NaNO₂ treatment. A Henry reaction with a long-chain aldehyde (e.g., tetradecanal) installs the fatty acid backbone, followed by acid-catalyzed dehydration to establish the E-configured nitroalkene. Final TFA-mediated deprotection liberates the carboxylic acid.

Performance Metrics

| Parameter | Value | Reference |

|---|---|---|

| Reaction Time | 18–24 h (total for three steps) | |

| Stereoselectivity | E:Z = 19:1 | |

| Overall Yield | 51% (from prenyl-protected precursor) |

This method’s modularity enables rapid access to structural analogs, such as deuterated or alkyne-tagged derivatives, without requiring separate purification steps.

Regiospecific Synthesis via Nitroalkene Metathesis

Strategic Bond Formation

A 2006 study demonstrated the utility of nitroselenylation followed by selenoxide elimination to construct the this compound skeleton. Selenium-directed nitration ensures precise regiocontrol, avoiding mixtures of regioisomers common in radical-based nitration methods.

Critical Comparison with Radical Nitration

| Factor | Nitroselenylation | Radical Nitration |

|---|---|---|

| Regiochemical Control | >98% (single isomer) | 60–70% (mixed isomers) |

| Functional Group Tolerance | High (esters, ethers) | Low (sensitive to oxidants) |

| Scalability | Moderate (gram-scale) | Limited (milligram-scale) |

While radical nitration using - NO₂ offers a biomimetic route, its lack of regiocontrol limits synthetic utility compared to selenium-mediated strategies.

Challenges in Synthesis and Stability

化学反应分析

反应类型

(E)-13-硝基十八碳-12-烯酸会发生各种化学反应,包括:

氧化: 硝基可以被氧化形成硝基衍生物。

还原: 硝基可以在特定条件下被还原成氨基。

取代: 硝基可以参与亲核取代反应.

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用锂铝氢化物或催化氢化等还原剂。

形成的主要产物

氧化: 含有其他含氧官能团的硝基衍生物。

还原: 氨基衍生物。

取代: 含有各种官能团的取代硝基烯烃.

科学研究应用

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

One of the primary applications of (E)-13-nitrooctadec-12-enoic acid is its role as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Research indicates that nitrated fatty acids can activate PPARγ-dependent transcription, which plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation .

- Potency : this compound has been shown to activate PPARγ at low concentrations, with an effective concentration (EC50) of approximately 0.62 μM, making it a potent activator compared to other regioisomers .

- Therapeutic Implications : The activation of PPARγ by this compound suggests potential therapeutic applications in treating metabolic disorders such as insulin resistance and type 2 diabetes .

Anti-inflammatory Properties

Nitro fatty acids, including this compound, exhibit significant anti-inflammatory effects. Studies have demonstrated that these compounds can modulate inflammatory pathways by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which is central to the inflammatory response .

- Mechanism : The electrophilic nature of nitro fatty acids allows them to react with nucleophiles in biological systems, leading to modifications of proteins that can alter their activity and promote anti-inflammatory effects .

- Case Studies : In murine models, administration of nitro fatty acids resulted in reduced levels of pro-inflammatory cytokines and improved outcomes in conditions such as obesity-related inflammation and pulmonary hypertension .

Metabolic Regulation

Research has indicated that this compound may influence metabolic pathways beyond just PPARγ activation. Its interactions with various biomolecules suggest a broader role in metabolic regulation.

- Impact on Lipid Metabolism : Studies have shown that nitrated fatty acids can decrease liver triglyceride accumulation and improve lipid profiles in animal models .

- Potential Applications : These findings highlight the potential for using this compound in developing therapies for non-alcoholic fatty liver disease (NAFLD) and other metabolic syndromes.

作用机制

与相似化合物的比较

相似化合物

硝基亚油酸: 另一种具有类似生物活性的硝基烯烃脂肪酸。

硝基油酸: 具有抗炎特性的硝基烯烃脂肪酸。

硝基花生四烯酸: 参与细胞信号传导的硝基烯烃脂肪酸.

独特性

(E)-13-硝基十八碳-12-烯酸因其独特的结构和对PPARγ的有效激活而独一无二。 与其他硝基烯烃脂肪酸相比,它具有硝基和双键的独特位置,这使其具有独特的生物活性和潜在的治疗应用.

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key structural differences between (E)-13-Nitrooctadec-12-enoic Acid and related compounds:

Key Observations :

- Nitro Group Position: The C13 nitro group in this compound distinguishes it from (E)-9-Nitrooctadec-9-enoic Acid, where the nitro group and double bond are conjugated at C7. This positional variance affects electrophilicity and biological signaling properties .

- Functional Groups : Unlike ethoxycarbonyl-containing analogs (e.g., the compound in ), nitro-fatty acids exhibit stronger electrophilic character, enabling covalent modifications of cellular thiols .

Physicochemical Properties

- Solubility: this compound is soluble in polar solvents like acetone and methanol, similar to other nitro-fatty acids . In contrast, ethoxycarbonyl derivatives exhibit lower solubility due to increased hydrophobicity .

- Thermal Stability : Nitro-fatty acids generally decompose at temperatures above 150°C, whereas ethoxycarbonyl analogs show higher thermal stability (decomposition >200°C) .

Spectroscopic and Computational Data

- NMR Shifts: The nitro group in this compound causes distinct deshielding effects on adjacent protons, as seen in studies of Compound 13 (), where acetoxy groups produce upfield shifts .

- Electronic Circular Dichroism (ECD) : Computational ECD analysis, as applied in , is critical for determining absolute configurations in chiral nitro-fatty acids .

常见问题

Q. How can researchers ensure reproducibility when reporting the effects of this compound in preclinical studies?

- Methodology : Follow ARRIVE 2.0 guidelines for animal studies, including detailed sample-size justification and randomization protocols. Deposit raw data (e.g., mass spectra, dose-response curves) in public repositories like Figshare or Zenodo with unique DOIs. Perform power analysis post hoc to confirm statistical adequacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。